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molecular formula C11H15N3S B8664599 N-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea CAS No. 62230-56-2

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea

Cat. No. B8664599
M. Wt: 221.32 g/mol
InChI Key: FERWTZDXSMGBCI-UHFFFAOYSA-N
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Patent
US04011229

Procedure details

8-Benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline (6 g.) was treated with a 10% sodium hydroxide solution (24 ml.) and the mixture heated on a steam bath for 15 minutes. The cooled reaction mixture was adjusted to pH 1.0 with conc. HCl, filtered to remove benzoic acid and the filtrate adjusted to pH 10.0 with aqueous ammonia. The resultant solid was recrystallised from ethanol to give the hydrate of the title compound as colourless needles (4 g.).m.p. 114° C.
Name
8-Benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][CH:13]1[C:22]2[N:21]=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=2[CH2:16][CH2:15][CH2:14]1)=[S:11])(=O)C1C=CC=CC=1.[OH-].[Na+].Cl>>[C:10]([NH:12][CH:13]1[C:22]2[N:21]=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=2[CH2:16][CH2:15][CH2:14]1)(=[S:11])[NH2:9] |f:1.2|

Inputs

Step One
Name
8-Benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1CCCC=2C=C(C=NC12)C
Name
Quantity
24 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated on a steam bath for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove benzoic acid
CUSTOM
Type
CUSTOM
Details
The resultant solid was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(N)(=S)NC1CCCC=2C=C(C=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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